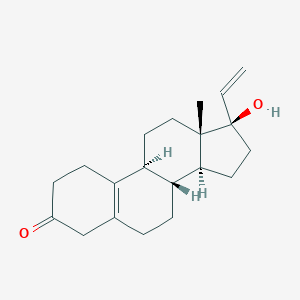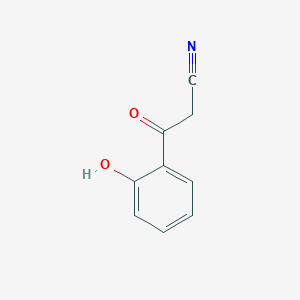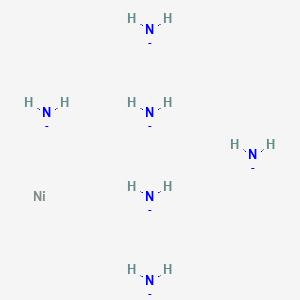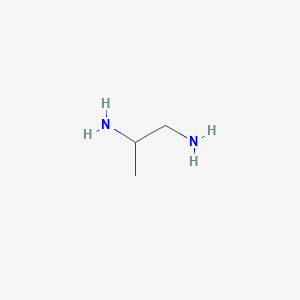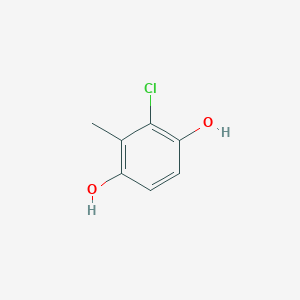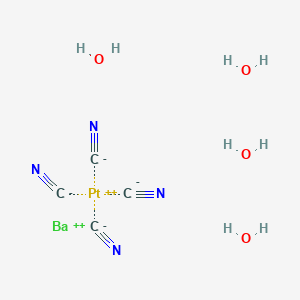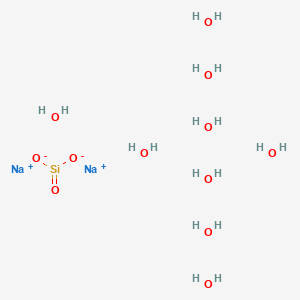
2-Phenyl-2-(2-pyridyl)thioacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2-(2-pyridyl)thioacetamide, also known as PTAC, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. PTAC has been found to possess unique properties that make it a valuable tool for researchers in the fields of chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have a wide range of scientific research applications. It has been used as a ligand in the synthesis of metal complexes, and as a reagent in the preparation of thioesters. 2-Phenyl-2-(2-pyridyl)thioacetamide has also been used as a model compound in the study of thioamide chemistry. In addition, 2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have potential therapeutic applications in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 2-Phenyl-2-(2-pyridyl)thioacetamide is not fully understood, but it is believed to act as a chelating agent, forming complexes with metal ions. These metal complexes have been found to have potential therapeutic applications in the treatment of cancer and other diseases. Additionally, 2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, and to induce apoptosis in cancer cells. 2-Phenyl-2-(2-pyridyl)thioacetamide has also been found to have anti-inflammatory properties, and to inhibit the activity of certain enzymes involved in inflammation. Additionally, 2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have neuroprotective effects, and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-Phenyl-2-(2-pyridyl)thioacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, and it has been extensively studied, with a large body of research available on its properties and potential applications. However, there are also limitations to its use. 2-Phenyl-2-(2-pyridyl)thioacetamide can be difficult to work with due to its low solubility in water, and it may have limited bioavailability in vivo.
Orientations Futures
There are several future directions for research on 2-Phenyl-2-(2-pyridyl)thioacetamide. One area of interest is the development of new metal complexes using 2-Phenyl-2-(2-pyridyl)thioacetamide as a ligand, with potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 2-Phenyl-2-(2-pyridyl)thioacetamide, and its potential applications in the treatment of cancer and other diseases. Finally, research is needed to develop new methods for improving the solubility and bioavailability of 2-Phenyl-2-(2-pyridyl)thioacetamide, to make it a more effective therapeutic agent.
Conclusion
2-Phenyl-2-(2-pyridyl)thioacetamide is a valuable compound with a wide range of scientific research applications. Its unique properties make it a valuable tool for researchers in the fields of chemistry, pharmacology, and biochemistry. Further research is needed to fully understand its mechanism of action, and to develop new methods for improving its solubility and bioavailability. With continued research, 2-Phenyl-2-(2-pyridyl)thioacetamide has the potential to be a valuable therapeutic agent for the treatment of cancer and other diseases.
Méthodes De Synthèse
2-Phenyl-2-(2-pyridyl)thioacetamide can be synthesized using a variety of methods, including the reaction of 2-mercaptopyridine with phenylacetyl chloride, and the reaction of 2-pyridylthioacetic acid with phenylmagnesium bromide. The synthesis of 2-Phenyl-2-(2-pyridyl)thioacetamide has been extensively studied, and researchers have developed efficient and reliable methods for its production.
Propriétés
Numéro CAS |
10400-14-3 |
|---|---|
Nom du produit |
2-Phenyl-2-(2-pyridyl)thioacetamide |
Formule moléculaire |
C13H12N2S |
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
2-phenyl-2-pyridin-2-ylethanethioamide |
InChI |
InChI=1S/C13H12N2S/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9,12H,(H2,14,16) |
Clé InChI |
FOQYDURHXZVLFT-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=N)S |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=S)N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=S)N |
Numéros CAS associés |
62903-79-1 (mono-hydrochloride) |
Synonymes |
antigastrin antigastrin monohydrochloride SC 15396 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



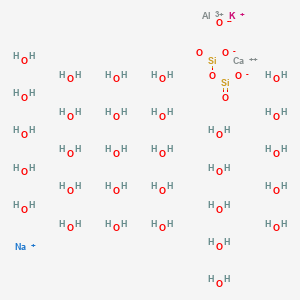
![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)

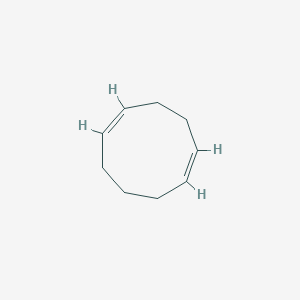
![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
